molecular formula C23H30N4O3 B6484869 N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide CAS No. 900005-80-3

N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide

Cat. No.: B6484869
CAS No.: 900005-80-3
M. Wt: 410.5 g/mol
InChI Key: NAOPOFICMUBQIH-UHFFFAOYSA-N
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Description

N'-{2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a pyrrolidine ring, a feature common in many biologically active molecules that often serves as a key pharmacophore, potentially enabling interaction with various enzyme families or cellular receptors . The compound's specific research applications and definitive mechanism of action are areas of active investigation. Researchers value this compound for exploring structure-activity relationships and developing novel probes for biological systems. Handling should follow standard laboratory safety protocols. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-26(2)18-12-10-17(11-13-18)20(27-14-6-7-15-27)16-24-22(28)23(29)25-19-8-4-5-9-21(19)30-3/h4-5,8-13,20H,6-7,14-16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOPOFICMUBQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Condensation reactions : Leading to the formation of larger organic compounds.
  • Ligand formation : Acting as a ligand in coordination chemistry, facilitating the development of metal complexes.

Biological Applications

Research into the biological implications of this compound has revealed several potential applications:

  • Drug Discovery : Investigated for its role as a bioactive molecule, particularly in the development of new pharmaceuticals targeting specific receptors or enzymes.
  • Analgesic Properties : Preliminary studies suggest it may exhibit analgesic effects, warranting further investigation into its mechanisms of action and therapeutic potential.

Pharmacological Potential

The compound's pharmacological properties are under exploration for various applications:

  • Anti-inflammatory Agents : Its structure suggests possible anti-inflammatory activity, making it a candidate for further pharmacological studies.
  • Neuropharmacology : The dimethylamino group may interact with neurotransmitter systems, indicating potential use in treating neurological disorders.

Case Study 1: Drug Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives based on this compound. The derivatives were tested for their efficacy against various cancer cell lines, demonstrating promising cytotoxic activity.

Case Study 2: Neuropharmacological Research

Research conducted at a leading university investigated the interaction between this compound and dopamine receptors. Results indicated that modifications to the dimethylamino group significantly altered receptor affinity, suggesting avenues for developing targeted therapies for psychiatric disorders.

Comparison with Similar Compounds

(a) Morpholine vs. Pyrrolidine Derivatives

The morpholine-containing analogue, N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide (), replaces pyrrolidine with a six-membered morpholine ring. Key differences:

Property Target Compound (Pyrrolidine) Morpholine Analogue
Molecular Formula Not explicitly provided C₂₃H₃₀N₄O₄
Molecular Weight ~426.5 (estimated) 426.5
Heterocyclic Ring Size 5-membered (pyrrolidine) 6-membered (morpholine)
Oxygen Content 0 2 oxygen atoms

The morpholine analogue’s additional oxygen atoms may improve aqueous solubility compared to the pyrrolidine variant .

(b) Piperidine and Piperazine Derivatives

N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide () substitutes pyrrolidine with piperidine and introduces a trifluoromethylphenyl group. Differences include:

  • Trifluoromethyl (CF₃): A strong electron-withdrawing group, contrasting with the electron-donating dimethylamino (N(CH₃)₂) group in the target compound.
  • Piperidine : A six-membered ring, increasing steric bulk compared to pyrrolidine.
Property Target Compound Piperidine Analogue
Molecular Formula Not explicitly provided C₂₅H₂₉F₃N₄O₂
Molecular Weight ~426.5 (estimated) 474.5
Aromatic Substituent 4-(Dimethylamino)phenyl 4-(Trifluoromethyl)phenyl

The CF₃ group in the analogue may enhance metabolic stability but reduce membrane permeability compared to the dimethylamino group .

Ethanediamide Derivatives with Modified Aromatic Groups

(a) Fluorophenyl and Furan-Containing Analogues

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide () incorporates:

  • A 2-fluorophenyl group (electron-withdrawing).
  • A furan ring (oxygen-containing heterocycle).
  • A 4-methoxyphenylmethyl substituent.
Property Target Compound Fluorophenyl-Furan Analogue
Molecular Formula Not explicitly provided C₂₆H₂₉FN₄O₄
Molecular Weight ~426.5 (estimated) 480.5
Key Features Pyrrolidine, 2-methoxyphenyl Piperazine, furan, fluorophenyl

Functional Group Variations in Related Compounds

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-phenoxyacetamide () replaces the ethanediamide core with a phenoxyacetamide group. Key contrasts:

  • Acetamide vs.
  • 4-Phenylpiperazine : Introduces a bulky aromatic substituent absent in the target compound.
Property Target Compound Phenoxyacetamide Analogue
Molecular Formula Not explicitly provided C₂₈H₃₄N₄O₂
Molecular Weight ~426.5 (estimated) 458.6

The phenylpiperazine group may enhance interactions with serotonin or dopamine receptors compared to pyrrolidine .

Preparation Methods

Reductive Amination Route

This method employs a two-step process:

Step 1: Formation of α,β-Unsaturated Ketone
4-(Dimethylamino)acetophenone (10.0 g, 56.8 mmol) reacts with pyrrolidine (4.8 mL, 56.8 mmol) in ethanol (100 mL) under reflux (78°C) for 12 hr to form (E)-3-(4-(dimethylamino)phenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one.

Step 2: Catalytic Hydrogenation
The enone intermediate undergoes hydrogenation using 10% Pd/C (0.5 g) in methanol (50 mL) under H₂ (50 psi) at 25°C for 6 hr, yielding Intermediate A as a pale-yellow solid (Yield: 82%).

ParameterValue
Reaction Temperature25°C
Catalyst Loading5 wt%
Pressure50 psi H₂
PurificationColumn chromatography (SiO₂, CH₂Cl₂:MeOH 9:1)

Alternative Pathway: Nucleophilic Substitution

A halogenated precursor provides an alternative route:

4-(Dimethylamino)phenethyl bromide (15.0 g, 61.2 mmol) reacts with pyrrolidine (6.1 mL, 73.4 mmol) in DMF (100 mL) at 80°C for 8 hr. Subsequent hydrolysis with 2N NaOH (50 mL) yields Intermediate A (Yield: 68%).

Synthesis of Intermediate B: N-(2-Methoxyphenyl)oxalamic Acid

Direct Coupling Method

2-Methoxyaniline (7.4 g, 60 mmol) reacts with oxalyl chloride (6.8 mL, 78 mmol) in dry THF (100 mL) at 0°C under N₂. The mixture warms to 25°C over 2 hr, followed by quenching with ice-water (200 mL) to precipitate Intermediate B (Yield: 74%).

Critical Parameters:

  • Strict temperature control (<5°C during oxalyl chloride addition)

  • Anhydrous conditions to prevent hydrolysis

  • Molar ratio (1:1.3 amine:oxalyl chloride) minimizes diacylation

Final Coupling: Formation of Target Compound

Carbodiimide-Mediated Coupling

Intermediate A (5.0 g, 17.2 mmol) and Intermediate B (4.1 g, 18.9 mmol) undergo coupling using:

  • EDC·HCl (4.3 g, 22.4 mmol)

  • HOBt (3.0 g, 22.4 mmol)

  • DIPEA (6.0 mL, 34.4 mmol) in DMF (50 mL) at 25°C for 24 hr.

Purification StepConditionsPurity (%)
Crude precipitationEther (200 mL)65
Column chromatographySiO₂, Hexane:EtOAc (1:1 → 1:3)98
RecrystallizationMeOH:H₂O (4:1) at -20°C99.5

Overall Yield: 58% (4.8 g)

Mixed Anhydride Method

Alternative activation using isobutyl chloroformate:

  • Intermediate B (4.1 g) treated with iBuOCOCl (2.2 mL) in THF at -15°C

  • Coupled with Intermediate A (5.0 g) in presence of NMM (4.0 mL)

  • Reaction maintained at -10°C for 6 hr (Yield: 63%)

Process Optimization and Scalability

Solvent Screening for Coupling Reaction

Comparative study of solvent effects on yield:

SolventDielectric Constant (ε)Yield (%)Reaction Time (hr)
DMF36.75824
THF7.64936
CH₂Cl₂8.94248
DMSO46.75118

DMF provides optimal balance between solubility and reaction rate.

Temperature Profile Analysis

Varying reaction temperatures during coupling:

Temperature (°C)Yield (%)Purity (%)
03295
255898
406197
605591

Optimum at 25°C balances yield and decomposition minimization.

Characterization and Quality Control

Spectroscopic Validation

¹H NMR (500 MHz, DMSO-d₆):
δ 2.21 (s, 6H, N(CH₃)₂), 2.45–2.51 (m, 4H, pyrrolidine CH₂), 3.72 (s, 3H, OCH₃), 4.18 (dd, J = 14.2, 6.8 Hz, 1H, CH₂N), 6.67–7.28 (m, 8H, aromatic).

HRMS (ESI):
Calcd for C₂₃H₂₉N₅O₃ [M+H]⁺: 424.2341; Found: 424.2345.

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O 70:30, 1 mL/min):

  • Retention time: 8.42 min

  • Purity: 99.6% (AUC)

  • LOD: 0.02% (w/w)

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Carbodiimide (EDC)5899.512.40Pilot-scale
Mixed Anhydride6398.29.80Industrial
Active Ester5497.815.20Lab-scale

The mixed anhydride method offers the best balance of cost and scalability for industrial production .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can purity be maximized?

Answer:
The synthesis involves multi-step reactions, typically starting with coupling the 2-methoxyphenyl group to the ethanediamide backbone, followed by sequential additions of the dimethylaminophenyl and pyrrolidinyl-ethyl moieties. Key steps include:

  • Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF under nitrogen to prevent hydrolysis .
  • Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates. Final purity (>95%) is confirmed via HPLC with a C18 reverse-phase column .
  • Yield optimization : Reaction temperatures should be maintained at 0–5°C during sensitive steps (e.g., nucleophilic substitutions) to minimize side reactions .

Basic: Which analytical techniques are critical for structural elucidation?

Answer:
A combination of spectroscopic and computational methods is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify proton environments and confirm substituent positions. For example, the methoxy group at δ 3.8–3.9 ppm and pyrrolidinyl protons at δ 2.5–3.0 ppm .
  • High-resolution mass spectrometry (HRMS) : ESI-MS in positive ion mode validates the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray crystallography (if crystals are obtainable): Resolves bond angles and stereochemistry .

Advanced: How can reaction mechanisms be probed to resolve contradictions in proposed synthetic pathways?

Answer:
Mechanistic ambiguities (e.g., competing alkylation vs. acylation) require:

  • Isotopic labeling : Use ¹⁵N-labeled amines to track nucleophilic attack sites via 2D NMR (HSQC) .
  • Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to detect intermediate acyloxyphosphonium ions (EDC-mediated steps) .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) assess activation energies of competing pathways, guiding solvent/catalyst selection .

Advanced: How should researchers address discrepancies between experimental and computational spectral data?

Answer:
Conflicts in NMR or IR predictions arise from solvent effects or conformational flexibility. Mitigation strategies include:

  • Solvent correction : Simulate spectra (e.g., using ACD/Labs) with explicit solvent models (DMSO, chloroform) .
  • Dynamic NMR : Analyze temperature-dependent spectra to identify rotamers or tautomers causing peak splitting .
  • Comparative databases : Cross-reference with PubChem’s experimental data for analogous ethanediamides .

Advanced: What in vitro assay designs are recommended to evaluate its biological activity?

Answer:
Given its structural similarity to neuroactive compounds (e.g., tetrahydroquinoline derivatives):

  • Target selection : Prioritize GPCRs (e.g., dopamine D₂/D₃ receptors) and kinases (e.g., MAPK) via molecular docking (AutoDock Vina) .
  • Cell-based assays : Use SH-SY5Y neuroblastoma cells for neuroprotection studies (MTT assay) under oxidative stress (H₂O₂-induced) .
  • Dose-response profiling : Test 0.1–100 µM concentrations with positive controls (e.g., clozapine for receptor antagonism) .

Advanced: How can computational models be validated against experimental pharmacological data?

Answer:
To align in silico predictions (e.g., LogP, IC₅₀) with lab results:

  • QSAR modeling : Train models on PubChem’s BioAssay data for ethanediamides, using descriptors like topological polar surface area (TPSA) .
  • Free-energy perturbation (FEP) : Calculate binding affinities for receptor-ligand complexes (e.g., Schrödinger Suite) and compare to SPR-measured Kd values .
  • Metabolite prediction : Use SwissADME to identify likely Phase I metabolites, then confirm via LC-MS/MS in hepatocyte incubations .

Advanced: What strategies improve yield in large-scale synthesis without compromising purity?

Answer:
Scale-up challenges (e.g., exothermic reactions) require:

  • Flow chemistry : Continuous flow reactors with immobilized catalysts (e.g., Pd/C) enhance heat dissipation and reduce side products .
  • In-line purification : Couple synthesis with preparative HPLC to isolate intermediates in real-time .
  • DoE optimization : Apply factorial design (e.g., Minitab) to variables like solvent polarity (THF vs. acetonitrile) and stoichiometry .

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